Ethyl 1-(3-pyridyl)-5-{5-[2-(trimethylsilyl)ethynyl]-2-pyridyl}-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate is a complex organic compound that features a pyrazole ring substituted with pyridinyl groups and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate typically involves multiple steps. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as sodium and ammonium chloride, and nucleophiles like TMSCN. Reaction conditions typically involve controlled temperatures and solvents like ethanol to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
Ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate: A similar compound with a triazole ring instead of a pyrazole ring.
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate: Another related compound with an amino group substitution.
Uniqueness
Ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the trimethylsilylethynyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H22N4O2Si |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C21H22N4O2Si/c1-5-27-21(26)19-13-20(25(24-19)17-7-6-11-22-15-17)18-9-8-16(14-23-18)10-12-28(2,3)4/h6-9,11,13-15H,5H2,1-4H3 |
InChI Key |
DRVFAXYBGMLILC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=NC=C(C=C2)C#C[Si](C)(C)C)C3=CN=CC=C3 |
Origin of Product |
United States |
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